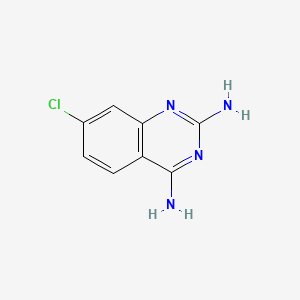

2,4-Quinazolinediamine, 7-chloro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Quinazolinediamine, 7-chloro- is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Quinazolinediamine, 7-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Quinazolinediamine, 7-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that 2,4-quinazolinediamine derivatives exhibit significant anticancer properties. A study highlighted the efficacy of quinazoline derivatives as inhibitors of various tyrosine kinases involved in cancer progression:

| Compound | Target | IC50 (nM) |

|---|---|---|

| 2,4-Quinazolinediamine, 7-chloro- | EGFR TK | <50 |

| Other derivatives | VEGFR-2 | <30 |

These compounds have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer), indicating their potential as therapeutic agents against malignancies .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Studies focused on the synthesis of quinazoline derivatives that target Plasmodium falciparum, the causative agent of malaria:

- Mechanism : These compounds may interfere with metabolic pathways critical for the survival of the malaria parasite.

- Efficacy : Certain derivatives have shown promising results in inhibiting parasite growth in vitro, suggesting potential for further development into antimalarial drugs .

Biological Mechanisms

The mechanisms through which 2,4-quinazolinediamine, 7-chloro- exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cellular signaling pathways.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) in sensitive cell lines .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 2,4-quinazolinediamine derivatives:

- Study on Anticancer Activity :

- Antimalarial Research :

- Inhibition of Kinase Activity :

Analyse Des Réactions Chimiques

Key Pathways:

-

From 3,4-Dimethoxyaniline :

-

Nitration : Veratrole (1,2-dimethoxybenzene) undergoes nitration with concentrated HNO₃ at –10–30°C to yield 3,4-dimethoxynitrobenzene .

-

Reduction : Catalytic hydrogenation (Raney nickel, 30–100°C) converts the nitro group to an amine, forming 3,4-dimethoxyaniline .

-

Cyclization : Reaction with cyanamide and triphosgene forms 3,4-dimethoxyphenylcyanourea, which cyclizes with POCl₃/PCl₅ to produce the 7-chloro derivative .

-

Alternative Route:

-

From 4-Nitroanthranilic Acid :

Urea-mediated cyclization at 180°C generates 7-nitroquinazoline-2,4-diol, followed by chlorination with POCl₃ to yield 2,4-dichloro-7-nitroquinazoline . Subsequent amination introduces the 2,4-diamine groups.

Substitution Reactions

The 7-chloro group is highly reactive toward nucleophilic aromatic substitution (NAS), enabling selective derivatization.

Amine Substitutions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Morpholine, DMF, K₂CO₃, 120°C | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92% | |

| Alkylamines, THF, 0°C–rt | 2-Chloro-N-alkyl-7-nitroquinazolin-4-amines | 85–90% |

Mechanistic Insight :

-

Polar aprotic solvents (e.g., DMF, THF) enhance NAS by stabilizing transition states .

-

Electron-withdrawing groups (e.g., nitro at C7) activate the chloro group for substitution .

Ring Formation:

-

Cyclization with Chloroformamidine :

2-Cyano-4-substituted-3-alkylbenzeneamines react with chloroformamidine HCl (150–250°C) in dimethyl sulfone to form 5-alkyl-6-substituted-2,4-quinazolinediamines .

Hydrolysis:

-

Acidic hydrolysis (HCl, 10–100°C) of intermediates like 2,4-dichloro-7-nitroquinazoline yields 7-chloro-2,4-quinazolinediamine derivatives .

Biological Activity and Functionalization

Modifications at the 7-position significantly impact bioactivity:

Antiproliferative Derivatives:

| Compound | Substituent | IC₅₀ (μM) | Activity |

|---|---|---|---|

| 11d | 4-(Piperidin-1-yl) | 0.12–0.35 | Anti-angiogenesis (CAM assay) |

| 53–56 | 4-Amino piperidine | 0.18–0.22 | Antimalarial (Plasmodium) |

Structure-Activity Relationship (SAR) :

-

Bulky substituents at C2/C4 enhance kinase inhibition (VEGFR-2, EGFR) .

-

The 7-chloro group improves membrane permeability and target binding .

Critical Parameters:

-

Temperature : Lower temps (0–10°C) favor selective mono-substitution at C4 .

-

Solvent : Dimethyl sulfone (b.p. 238°C) enables high-temperature cyclization without decomposition .

-

Catalyst : Triethylamine (TEA) accelerates chloro-displacement by deprotonating amines .

Stability and Degradation

Propriétés

Numéro CAS |

27018-19-5 |

|---|---|

Formule moléculaire |

C8H7ClN4 |

Poids moléculaire |

194.62 g/mol |

Nom IUPAC |

7-chloroquinazoline-2,4-diamine |

InChI |

InChI=1S/C8H7ClN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) |

Clé InChI |

QKOTXKPWZCAXLB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)N=C(N=C2N)N |

SMILES canonique |

C1=CC2=C(C=C1Cl)N=C(N=C2N)N |

Key on ui other cas no. |

27018-19-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.